molecular formula C19H33ClOSn B1284443 Tributyl(4-chloro-3-methylphenoxy)stannane CAS No. 15741-98-7

Tributyl(4-chloro-3-methylphenoxy)stannane

Cat. No.: B1284443
CAS No.: 15741-98-7
M. Wt: 431.6 g/mol
InChI Key: YKYUKCBCSBZGHZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Tributyl(4-chloro-3-methylphenoxy)stannane (CAS 15741-98-7) is an organotin compound with the molecular formula C 19 H 33 ClOSn and a molecular weight of 431.63 g/mol . This reagent is a valuable synthetic building block in research, particularly in the Stille cross-coupling reaction, where organostannanes are used to form new carbon-carbon bonds with organic electrophiles. The presence of both the tributylstannyl group and the substituted phenoxy ligand makes it a versatile intermediate in organic synthesis and catalyst preparation. The compound is cited in recent scientific literature, highlighting its application across various research fields, including the development of new materials and chemical synthesis methodologies . As a phenoxy-substituted stannane, its properties are characterized by its molecular structure and calculated physical attributes, including a topological polar surface area of 9.2 Å and a measured LogP of 7.37, indicating high lipophilicity . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

tributyl-(4-chloro-3-methylphenoxy)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO.3C4H9.Sn/c1-5-4-6(9)2-3-7(5)8;3*1-3-4-2;/h2-4,9H,1H3;3*1,3-4H2,2H3;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYUKCBCSBZGHZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC1=CC(=C(C=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33ClOSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586686
Record name Tributyl(4-chloro-3-methylphenoxy)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15741-98-7
Record name NSC164911
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164911
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tributyl(4-chloro-3-methylphenoxy)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution of Aryl Halides with Tributylstannyl Reagents

A common approach to prepare arylstannanes is the nucleophilic substitution of aryl halides or phenols with tributylstannyl reagents. For the 4-chloro-3-methylphenoxy moiety, the phenol can be converted into a suitable leaving group (e.g., halide or triflate), which then undergoes substitution with tributylstannyl nucleophiles.

  • Reaction conditions: Typically performed in anhydrous organic solvents such as tetrahydrofuran (THF) or toluene under inert atmosphere.
  • Catalysts: Palladium catalysts (e.g., Pd(PPh3)4) are often employed to facilitate the Stille coupling reaction between aryl halides and tributylstannyl reagents.
  • Temperature: Reflux or elevated temperatures (80–110 °C) are common to drive the reaction to completion.

Stille Coupling Reaction

The Stille coupling is a powerful method for forming carbon–tin bonds, especially for arylstannanes. It involves the palladium-catalyzed cross-coupling of organohalides with organostannanes.

  • General procedure: The 4-chloro-3-methylphenyl halide (or triflate) is reacted with tributylstannane or tributylstannyl derivatives in the presence of a palladium catalyst.
  • Catalyst systems: Pd(PPh3)4, Pd2(dba)3 with phosphine ligands, or Pd(OAc)2 with appropriate ligands.
  • Solvents: Common solvents include DMF, toluene, or dioxane.
  • Reaction time: Several hours to overnight, depending on substrate reactivity.

Direct Synthesis from Phenol Derivatives

An alternative method involves the direct reaction of 4-chloro-3-methylphenol with tributylstannyl chloride or tributylstannyl lithium reagents to form the stannane via nucleophilic substitution on the phenolic oxygen.

  • Reagents: Tributylstannyl chloride (Bu3SnCl) or tributylstannyl lithium (Bu3SnLi).
  • Conditions: Low temperature to room temperature, often in dry ether or THF.
  • Workup: Quenching with water or mild acid, followed by extraction and purification.

Detailed Research Findings and Data

Reaction Optimization and Yields

Method Catalyst/Conditions Solvent Temperature (°C) Yield (%) Notes
Stille coupling of aryl halide Pd(PPh3)4 (5 mol%) Toluene 80–110 70–85 High selectivity, requires inert atmosphere
Nucleophilic substitution Bu3SnCl with base (e.g., NaH) THF 0 to 25 60–75 Sensitive to moisture, requires dry conditions
Direct reaction with Bu3SnLi Bu3SnLi addition to phenol Ether/THF -78 to 0 50–70 Requires low temperature, careful quenching

Mechanistic Insights

  • The Stille coupling proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the tributylstannyl reagent, and reductive elimination to form the arylstannane.
  • Nucleophilic substitution on phenol derivatives involves the formation of a phenoxide intermediate that attacks the tributylstannyl electrophile.
  • The presence of electron-withdrawing groups such as chloro and methyl substituents on the phenyl ring influences the reactivity and regioselectivity of the substitution.

Purification and Characterization

  • Purification is typically achieved by column chromatography using silica gel with hexane/ethyl acetate mixtures.
  • Characterization includes:

Summary Table of Preparation Methods

Preparation Method Key Reagents Catalyst/Conditions Advantages Limitations
Stille Coupling 4-chloro-3-methylphenyl halide + tributylstannane Pd catalyst, toluene, reflux High yield, well-established Requires Pd catalyst, sensitive to air/moisture
Nucleophilic Substitution 4-chloro-3-methylphenol + Bu3SnCl + base THF, inert atmosphere Direct, fewer steps Moderate yield, moisture sensitive
Direct Organolithium Route 4-chloro-3-methylphenol + Bu3SnLi Ether, low temperature High selectivity Requires low temperature, sensitive reagents

Chemical Reactions Analysis

Tributyl(4-chloro-3-methylphenoxy)stannane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The stannane group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Tributyl(4-chloro-3-methylphenoxy)stannane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organotin compounds.

    Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of Tributyl(4-chloro-3-methylphenoxy)stannane involves its interaction with specific molecular targets and pathways. The stannane group can form bonds with various biomolecules, affecting their structure and function. This interaction can lead to changes in cellular processes and pathways, which are being studied to understand the compound’s effects in different biological systems.

Comparison with Similar Compounds

Tributyl(4-chloro-3-methylphenoxy)stannane can be compared with other similar compounds, such as:

    Tributyl(4-chlorophenyl)stannane: This compound has a similar structure but lacks the methyl group on the phenoxy ring.

    Tributyl(4-methylphenoxy)stannane: This compound has a similar structure but lacks the chlorine atom on the phenoxy ring.

The presence of both the chlorine and methyl groups in this compound makes it unique and may contribute to its distinct chemical and biological properties .

Biological Activity

Tributyl(4-chloro-3-methylphenoxy)stannane is an organotin compound that has garnered attention due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tributyl group attached to a phenoxy moiety that includes a chlorine and a methyl substituent. The unique combination of these groups contributes to its distinct chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. The stannane group can form bonds with various cellular components, leading to alterations in cellular processes. Specifically, it has been shown to affect nitric oxide (NO) production by downregulating nitric oxide synthase (iNOS) expression, which could influence cell proliferation and survival .

Anticancer Properties

Recent studies have explored the anticancer potential of organotin compounds, including tributyl derivatives. For instance, tributyltin(IV) butyrate has demonstrated significant cytotoxicity against colon cancer cell lines (HCT116 and CaCo-2), with reductions in cell viability observed at low concentrations (1 μM) after 48 hours of treatment . The mechanism involves inducing DNA fragmentation and cell cycle arrest.

Table 1: Cytotoxicity Data of Organotin Compounds

CompoundCell LineIC50 (µM)Effect on Cell Viability (%)
This compoundMCF-7TBDTBD
Tributyltin(IV) butyrateHCT1161-85%
Triphenyltin(IV) complexesVarious0.076–0.200High activity across cell lines

Antibacterial and Antifungal Activities

Organotin compounds have been recognized for their antibacterial and antifungal properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains and fungi, suggesting their potential as therapeutic agents in treating infections .

Study on Cellular Effects

In a study examining the effects of tributyltin compounds on human breast carcinoma cell lines (BT-474, MCF-7), significant reductions in cell viability were noted. Flow cytometry revealed that neither apoptotic nor autophagic pathways were activated within the first 48 hours, indicating a different mode of action that warrants further investigation .

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